Santal
Description
Significance and Context of Santaloids in Natural Product Chemistry
Santaloids are a group of sesquiterpene alcohols that constitute a major portion of sandalwood oil, an essential oil derived from the heartwood of trees in the Santalum genus, most notably Santalum album. acs.orgwikipedia.org Sesquiterpenes are a class of terpenes composed of three isoprene (B109036) units and have the molecular formula C₁₅H₂₄. wikipedia.orgwikidata.orgwikidata.org The primary santaloids found in sandalwood oil are alpha-santalol (B229018) (α-santalol) and beta-santalol (B49924) (β-santalol). acs.orgwikipedia.orgnih.gov These isomers are the most vital ingredients contributing to sandalwood oil's unique woody odor characteristics and have been the subject of extensive chemical investigation. nih.gov
Natural products, like santaloids, are chemical compounds isolated from living organisms and have played a central role in the development of organic chemistry. openaccessjournals.comwikipedia.org They often possess diverse and complex structures, presenting challenging targets for chemical synthesis and structure elucidation, thereby driving the advancement of analytical techniques and synthetic methodologies. openaccessjournals.comwikipedia.orgwou.edu Santaloids, as key components of a highly valued natural resource, exemplify the significance of studying plant secondary metabolites in natural product chemistry. wikipedia.orgresearchgate.net
The composition of sandalwood oil, particularly the ratio of α-santalol to β-santalol, can vary depending on the Santalum species. wikipedia.orgscentree.co Santalum album oil typically contains a higher percentage of α-santalol compared to β-santalol. acs.orgnih.govsemanticscholar.org This variation in chemical composition is a key aspect studied in natural product chemistry to understand the biosynthesis and chemodiversity within plant species.
The chemical properties of α-santalol and β-santalol, such as their molecular weight and formula, are identical, reflecting their isomeric relationship. wikipedia.orgwikidata.orgwikidata.orgnih.gov However, they differ in their structural arrangement; α-santalol is a tricyclic sesquiterpene alcohol, while β-santalol is bicyclic. acs.org Both isomers predominantly exhibit the Z-configuration at the side-chain double bond, although minor amounts of E-isomers can occur naturally. acs.org
The high demand and cost of natural sandalwood oil have also spurred research into alternative production methods, including chemical synthesis and biotechnology, highlighting the economic significance that can drive chemical research into natural products. acs.orgwikipedia.orgscentree.coplos.org
Historical Perspectives on Santaloid Discovery and Early Chemical Investigations
The use of sandalwood and its oil dates back centuries, particularly in ancient India, where it held cultural and medicinal significance. nih.gov However, the scientific investigation into the chemical constituents of sandalwood oil began much later, coinciding with the development of organic chemistry as a discipline. The isolation and structural identification of natural products were intrinsically linked to the birth of modern chemistry. uoa.gr
Early chemical investigations into sandalwood oil focused on isolating the components responsible for its characteristic aroma. Friedrich W. Semmler at the University of Berlin conducted early research on isolating and identifying the santalols in the first decade of the 20th century. acs.org This pioneering work laid the foundation for understanding the chemical nature of the key fragrant components.
Following Semmler's initial studies, more detailed accounts of the chemical investigation of sandalwood oil emerged. In 1914, V. Paolini and Laura Divizia at the University of Rome published a comprehensive report on the isolation of sandalwood oil by steam distillation, the separation of its components, including α- and β-santalol, and the determination of their properties. acs.org This work provided crucial data on the physical and chemical characteristics of the isolated santaloids.
The elucidation of the molecular structures of α-santalol and β-santalol was a significant achievement in natural product chemistry. Semmler is credited with uncovering the structure of (Z)-alpha-santalol in 1910, while the structure of (Z)-beta-santalol was elucidated later by Ruzicka in 1935. scentree.co These structure elucidations were challenging due to the complex polycyclic nature of the molecules and the limited analytical techniques available at the time, relying heavily on chemical degradation and derivatization followed by elemental analysis and physical property measurements.
Early attempts at the total synthesis of the santalols faced considerable challenges, often resulting in low yields and poor control over stereochemistry. acs.org It was not until the 1970s that significant progress was made in developing highly stereoselective synthetic routes for these compounds. acs.org For instance, Elias J. Corey and co-workers reported syntheses of α-santalol in 1970, employing strategies like the modified Wittig reaction. acs.org Later, in 1979, stereoselective syntheses of β-santalol were also reported. acs.org These synthetic endeavors not only confirmed the proposed structures but also contributed to the development of new synthetic methodologies in organic chemistry. openaccessjournals.com
The historical investigation of santaloids exemplifies the iterative process of natural product chemistry, involving isolation, purification, structure elucidation, and ultimately, synthesis. uoa.grwiley.comijpsonline.com The challenges posed by the santaloids' structures pushed the boundaries of chemical knowledge and techniques in the early 20th century.
Here is a data table summarizing some key chemical properties of alpha-santalol and beta-santalol:
| Property | Alpha-Santalol | Beta-Santalol | Source |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₄O | C₁₅H₂₄O | nih.gov, uni.lu |
| Molar Mass | 220.35 g/mol | 220.356 g·mol⁻¹ | nih.gov, wikipedia.org |
| Appearance | Colorless to slightly yellow liquid | Liquid | nih.gov, wikipedia.org |
| Odor | Sweet, sandalwood odor | Sweet, woody aroma with nutty taste | nih.gov |
| Solubility in Water | Practically insoluble | Practically insoluble | nih.gov, wikipedia.org |
| Solubility in Ethanol | Soluble | Soluble | nih.gov, wikipedia.org |
| Boiling Point | 166-167 °C @ 14 MM HG | 177 °C | nih.gov, wikipedia.org |
| Density | 0.9770 @ 25 °C/25 °C | 0.9717 g/cm³ | nih.gov, wikipedia.org |
| Refractive Index | Not specified | 1.5100 @ 20 °C | wikipedia.org |
Here is a data table showing the typical percentage composition of (Z)-alpha-santalol and (Z)-beta-santalol in different sandalwood oil sources:
| Source | (Z)-Alpha-Santalol (%) | (Z)-Beta-Santalol (%) | Source |
|---|---|---|---|
| Santalum album EO | 41 - 55 | 16 - 24 | scentree.co |
| Santalum spicatum EO | 15 - 25 | 5 - 20 | scentree.co |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-9-5-13(19)15-14(6-9)22-7-10(16(15)20)8-2-3-11(17)12(18)4-8/h2-7,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYQBKYISMRWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Santal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-60-2 | |
| Record name | Santal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Santal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222 - 223 °C | |
| Record name | Santal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic Pathways of Santaloids
Fundamental Precursors and Initial Steps
The synthesis of santaloids, like all terpenoids, begins with the universal five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). google.comnih.govmdpi.com
Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Pathways (Mevalonic Acid and Methylerythritol Phosphate (B84403) Pathways)
IPP and DMAPP are generated through two distinct metabolic routes: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway. nih.govmdpi.commdpi.comnih.gov In plants, the MVA pathway typically operates in the cytosol, while the MEP pathway is localized in plastids. nih.gov Both pathways produce IPP and DMAPP, which are then utilized for the synthesis of various isoprenoids, including the sesquiterpenes. The reversible conversion between IPP and DMAPP is catalyzed by the enzyme isopentenyl diphosphate isomerase (IDI1). nih.govresearchgate.net
In the MVA pathway, acetyl-CoA is converted through a series of enzymatic steps involving acetoacetyl-CoA thiolase (ERG10), HMG-CoA synthase (ERG13), and HMG-CoA reductase (HMG1 or HMG2) to produce mevalonate (B85504). nih.govresearchgate.net Mevalonate is then successively phosphorylated by mevalonate-5-kinase (ERG12) and phosphomevalonate kinase (ERG8), followed by decarboxylation catalyzed by mevalonate pyrophosphate decarboxylase (ERG19), yielding IPP. nih.govresearchgate.net
Farnesyl Diphosphate (FPP) as a Central Building Block
Farnesyl diphosphate (FPP), a fifteen-carbon (C15) molecule, serves as the direct precursor for sesquiterpenes, including the santalenes and bergamotenes. google.comnih.govmdpi.comnih.govoup.com FPP is synthesized from IPP and DMAPP through successive head-to-tail condensation reactions. google.comnih.gov This process is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS or ERG20). nih.govnih.govresearchgate.net Specifically, one molecule of DMAPP combines with two molecules of IPP to form FPP. google.comnih.gov
Sesquiterpene Synthase Activity
The conversion of the linear FPP molecule into the diverse cyclic structures of sesquiterpenes is carried out by a class of enzymes known as sesquiterpene synthases. mdpi.com
Santalene Synthase Function and Intermediate Olefin Formation (e.g., α-, β-, epi-β-santalene, α-exo-bergamotene)
Santalene synthases (SaSSy in Santalum album) are key enzymes in the biosynthesis of santaloids. nih.govnih.govebi.ac.ukebi.ac.ukresearchgate.net These enzymes catalyze the cyclization of FPP to produce a mixture of sesquiterpene olefins, which are the hydrocarbon precursors to the santalols and bergamotols. nih.govmdpi.comresearchgate.netnih.govebi.ac.ukebi.ac.ukresearchgate.net The primary products of santalene synthase activity in Santalum species include α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene. nih.govmdpi.comresearchgate.netnih.govebi.ac.ukebi.ac.ukresearchgate.netresearchgate.netuniprot.org
Research has characterized multiple isoenzymes of santalene/bergamotene (B12702309) synthase from Santalum species and other plants. mdpi.comnih.gov For instance, SaSSy from S. album is known to produce this specific mixture of sesquiterpenes from (E,E)-FPP. researchgate.netnih.govebi.ac.ukebi.ac.uk Some studies also indicate that certain santalene synthases can utilize (Z,Z)-FPP, leading to the formation of different products, including endo-α-bergamotene and endo-β-bergamotene, in addition to santalenes and exo-α-bergamotene. nih.govgenome.jp
A table summarizing the key sesquiterpene olefins produced by santalene synthases is provided below:
| Sesquiterpene Olefin | Formula |
| α-Santalene | C₁₅H₂₄ |
| β-Santalene | C₁₅H₂₄ |
| epi-β-Santalene | C₁₅H₂₄ |
| α-exo-Bergamotene | C₁₅H₂₄ |
| α-endo-Bergamotene | C₁₅H₂₄ |
| endo-β-Bergamotene | C₁₅H₂₄ |
Cytochrome P450 Monooxygenase-Mediated Hydroxylation
The final steps in the biosynthesis of the fragrant santalols and bergamotols involve the hydroxylation of the sesquiterpene olefins. This critical oxidation is catalyzed by cytochrome P450 monooxygenases. mdpi.comoup.comnih.govresearchgate.netresearchgate.net
Role of CYP76F Subfamily Enzymes in Santalol (B192323) and Bergamotol Production
Cytochrome P450 enzymes belonging to the CYP76F subfamily are essential for converting the santalene and bergamotene olefins into their corresponding alcohol forms (santalols and bergamotols). mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netplos.org In Santalum album, a family of ten CYP76F enzymes has been identified and characterized for their roles in this hydroxylation process. nih.govresearchgate.netresearchgate.netplos.org
These enzymes catalyze the hydroxylation of the terminal allylic methyl groups of the sesquiterpenes. nih.gov Research has shown that specific CYP76F enzymes produce different stereoisomers of the santalols and bergamotols. For instance, some SaCYP76F enzymes primarily produce the (E) stereoisomers of α-, β-, and epi-β-santalol, and α-exo-bergamotol. mdpi.comnih.govresearchgate.net However, the (Z) stereoisomers, which are the dominant forms in mature sandalwood oil and are largely responsible for its characteristic aroma, are stereo-selectively produced by other P450 enzymes, such as SaCYP736A167. mdpi.commdpi.comoup.comnih.gov SaCYP736A167 is a multi-substrate P450 that efficiently converts α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene into their respective (Z)-stereoisomer alcohols. mdpi.comnih.gov
The hydroxylation catalyzed by CYP76F enzymes, often in conjunction with a NADPH-cytochrome P450 reductase (CPR), leads to the formation of the major santaloids found in sandalwood oil. researchgate.netnih.govresearchgate.netresearchgate.net These include α-santalol, β-santalol, epi-β-santalol, and α-exo-bergamotol. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netplos.org
A table summarizing the key santaloid alcohols produced through this hydroxylation is provided below:
| Santaloid Alcohol | Formula |
| α-Santalol | C₁₅H₂₄O |
| β-Santalol | C₁₅H₂₄O |
| epi-β-Santalol | C₁₅H₂₄O |
| α-exo-Bergamotol | C₁₅H₂₄O |
Stereoselective Hydroxylation Mechanisms (e.g., CYP736A167)
Stereoselective hydroxylation is a critical step in the biosynthesis of many natural products, including santaloids. This reaction is often catalyzed by cytochrome P450 mono-oxygenases (CYPs), which are known for their ability to catalyze highly regio- and stereoselective transformations nih.govnih.gov. In the context of santaloid biosynthesis in Santalum album, the cytochrome P450 mono-oxygenase gene SaCYP736A167 has been identified as playing a pivotal role in the final steps of converting sesquiterpene precursors into santalols nih.govnih.gov. SaCYP736A167 catalyzes the hydroxylation reactions that lead to the formation of the various santalol isomers. The precise stereochemistry of these hydroxylation events, mediated by enzymes like SaCYP736A167, is crucial for determining the final composition and olfactory properties of the santaloid mixture. Research has shown that SaCYP736A167 directly participates in this conversion process nih.govnih.gov.
Transcriptional and Metabolic Regulation of Santaloid Biosynthesis
The biosynthesis of santaloids is subject to intricate transcriptional and metabolic regulation, allowing the plant to modulate production in response to developmental cues and environmental stimuli.
Influence of Abiotic Stressors (e.g., drought) on Metabolite Accumulation
Abiotic stresses, such as drought, can significantly impact plant metabolism and the accumulation of secondary metabolites, including santaloids nih.govmdpi.commdpi.combibliotekanauki.pl. Studies on Santalum album have demonstrated that drought stress can lead to a marked increase in the expression of genes involved in santalol biosynthesis, such as SaAREB6 and SaCYP736A167, which in turn results in elevated levels of santalols nih.govnih.gov. This suggests that drought acts as an environmental stimulus that triggers a regulatory cascade enhancing essential oil production nih.gov. Plants respond to drought by employing various strategies, including osmotic adjustment through the accumulation of compatible solutes and the regulation of stress-related genes, which can influence the production of secondary metabolites like santaloids nih.govmdpi.commdpi.combibliotekanauki.pl.
Regulatory Gene Expression (e.g., SaAREB6, GAL Regulatory System)
Transcriptional regulation plays a key role in controlling the rate of santaloid biosynthesis. The AREB transcription factor SaAREB6 has been identified as a pivotal positive regulator of santalol biosynthesis in S. album, particularly in response to drought stress nih.govnih.gov. SaAREB6 directly interacts with the promoter region of SaCYP736A167, thereby inducing its expression nih.govnih.gov. Overexpression of SaAREB6 has been shown to enhance santalol accumulation, while its downregulation decreases santalol content nih.gov. This highlights the direct regulatory link between SaAREB6 and a key enzyme in the santaloid pathway nih.govnih.gov.
While the GAL regulatory system in yeast is a well-characterized example of eukaryotic gene regulation controlling galactose metabolism pearson.comfrontiersin.orgnih.gov, research specifically linking a homologous system or its components directly to the transcriptional regulation of santaloid biosynthesis in plants is not evident in the provided literature. However, the study of such well-defined regulatory networks in other organisms provides valuable insights into potential mechanisms of gene regulation that could be explored in santaloid-producing plants.
Impact of Exogenous Stimuli on Biosynthetic Pathways (e.g., Plant Growth Regulators, H2O2)
Exogenous stimuli, including plant growth regulators (PGRs) and signaling molecules like hydrogen peroxide (H2O2), are known to influence various metabolic pathways in plants nih.govontario.canih.govresearchgate.netmdpi.com. PGRs such as auxins and gibberellins (B7789140) play crucial roles in plant growth and development and can affect the synthesis of secondary metabolites, although their specific impact on the regulation of santaloid biosynthesis requires further investigation nih.govontario.caresearchgate.netmdpi.com. Hydrogen peroxide is a reactive oxygen species that acts as a signaling molecule in plants, mediating responses to various stresses and influencing the biosynthesis of certain secondary metabolites, such as phenolic compounds nih.govebi.ac.uknih.govresearchgate.net. While H2O2 has been shown to upregulate genes associated with the biosynthesis of other metabolites nih.gov, its direct regulatory effect on the santaloid biosynthetic pathway warrants specific research. The interplay between these exogenous stimuli and the endogenous regulatory networks can potentially modulate santaloid production.
Metabolic Engineering Strategies for Microbial Santaloid Production
Metabolic engineering offers a promising avenue for sustainable santaloid production by utilizing microbial cell factories nih.govnih.govrsc.orgmdpi.comfrontiersin.org. This approach involves modifying microbial metabolic pathways to efficiently produce target compounds.
Enhancement of Precursor Flux (e.g., FPP Pool, NADH/NADPH Balance)
A key strategy in metabolic engineering for increasing the yield of natural products like santaloids is the enhancement of precursor flux nih.gov. For sesquiterpenoids, the farnesyl pyrophosphate (FPP) pool is a crucial precursor nih.gov. Increasing the availability of FPP within the host microorganism is essential for diverting metabolic resources towards santaloid synthesis. This can be achieved by engineering upstream pathways, such as the mevalonate (MEV) or methylerythritol phosphate (MEP) pathways, to increase FPP production nih.gov.
Engineering of Santalene Synthases and P450 Monooxygenases in Heterologous Hosts (e.g., Saccharomyces cerevisiae, Escherichia coli)
The biosynthesis of santaloids involves a two-step enzymatic process in their native plant source, Santalum album. First, farnesyl diphosphate (FPP) is converted into various santalene isomers by santalene synthases (STSs). Subsequently, cytochrome P450 monooxygenases (CYP450s), in conjunction with NADPH-dependent cytochrome P450 reductases (CPRs), catalyze the hydroxylation of these santalenes to produce santalols researchgate.netplos.org. Engineering these enzymes and their pathways in heterologous hosts like Saccharomyces cerevisiae and Escherichia coli is crucial for sustainable santaloid production.
In Saccharomyces cerevisiae, efforts have focused on constructing biosynthetic pathways by introducing heterologous santalene synthase genes and optimizing the P450-CPR redox system nih.govnih.govresearchgate.net. The Santalum album santalene synthase (SaSSy) is known to produce multiple santalene products, including alpha-, beta-, and epi-beta-santalenes nih.gov. Engineering of SaSSy and other santalene synthases from species like Clausena lansium (SanSyn), which predominantly produces alpha-santalene (B1680767), has been explored to control the ratio of different santalene isomers produced nih.gov.
Hydroxylation of santalenes to santalols in yeast requires functional co-expression of plant-derived CYP450s and CPRs. Plant CYP450s can be challenging to express functionally in E. coli researchgate.net. However, studies in S. cerevisiae have demonstrated the successful de novo synthesis of santalols using optimized chimeric CYP736A167opt-46tATR1opt, a fusion protein combining a CYP450 and a truncated CPR, which showed higher activity in oxidizing santalenes to santalols compared to other CPRs nih.govresearchgate.net. Functional characterization of a family of S. album CYP76F enzymes in yeast has identified several members capable of oxidizing santalenes and bergamotene to their corresponding alcohols plos.org.
In Escherichia coli, metabolic engineering has been applied to produce alpha-santalene, a precursor to sandalwood oil components nih.gov. This involves introducing a heterologous mevalonate (MVA) pathway to supply the FPP precursor and expressing a santalene synthase researchgate.net. Challenges include balancing enzymatic activity to avoid metabolic burden and improve synthetic capacity nih.gov. Strategies like manipulating ribosome binding sites (RBSs) have been used to optimize the expression of genes in the alpha-santalene synthetic operon in E. coli, leading to increased titers nih.gov.
Gene Expression Modulation (e.g., ERG9, LPP1, DPP1 Down-regulation)
Modulating the expression of endogenous genes in the host organism is a key strategy to redirect metabolic flux towards the desired product. In Saccharomyces cerevisiae, the mevalonate pathway, which produces FPP, also leads to the synthesis of sterols, essential for cell membrane function. Squalene synthase, encoded by ERG9, is a key enzyme in the sterol biosynthesis pathway that competes with santalene synthase for the FPP precursor. Down-regulation of ERG9 expression has been shown to effectively divert metabolic flux from sterol synthesis towards the production of sesquiterpenes like alpha-santalene and santalols nih.govresearchgate.netsci-hub.box.
Studies have demonstrated that downregulating ERG9 can significantly increase the yields of both santalenes and santalols in engineered yeast strains nih.govresearchgate.net. For instance, downregulating ERG9 resulted in increased yields of santalenes and santalols to 164.7 mg/L and 68.8 mg/L, respectively, in one study nih.govresearchgate.net.
Besides ERG9, other genes involved in FPP-consuming pathways can be targeted. Downregulation or deletion of genes encoding lipid phosphate phosphatases, such as LPP1 and DPP1, which are involved in the dephosphorylation of farnesyl pyrophosphate, can also contribute to increased availability of FPP for santalene synthesis, thereby enhancing production sci-hub.box. Combining ERG9 modulation with the deletion of LPP1 and DPP1 has been shown to further increase alpha-santalene productivity and titer in S. cerevisiae sci-hub.box.
Fermentation Optimization for Improved Yields
Optimizing fermentation conditions is critical for achieving high titers of santaloids in heterologous hosts. While specific detailed fermentation optimization studies solely focused on santaloids in S. cerevisiae and E. coli were not extensively detailed in the search results, general principles and strategies applied to the production of other valuable compounds in these hosts are highly relevant.
Key parameters that are typically optimized in microbial fermentation include the composition of the culture medium (carbon and nitrogen sources, trace elements, vitamins), temperature, pH, dissolved oxygen levels, and feeding strategies nih.govmdpi.commdpi.comfrontiersin.orgnih.gov. For instance, controlling the feed rate to maintain optimal glucose concentration can prevent metabolic overflow and enhance product yield mdpi.com. Managing the accumulation of metabolic by-products, such as acetate (B1210297) in E. coli fermentation, is also crucial as high concentrations can inhibit cell growth and product formation mdpi.commdpi.com.
Studies on the production of other sesquiterpenoids and recombinant proteins in S. cerevisiae and E. coli highlight the importance of a systematic approach to fermentation optimization, often involving techniques like statistical design of experiments (DoE) and multivariate analysis to identify critical process parameters and their interactions nih.govmdpi.comnih.gov. For example, optimizing carbon and nitrogen sources and controlling temperature, pH, and dissolved oxygen have been shown to significantly increase the production of various compounds in E. coli and S. cerevisiae mdpi.comfrontiersin.orgnih.gov.
Chemical Synthesis Strategies for Santaloids
Historical Challenges in Stereoselective Total Synthesis
Early synthetic efforts faced difficulties in precisely controlling the formation of the bicyclo[2.2.1]heptane ring system and the stereochemistry of the allylic alcohol side chain researchgate.net. Achieving high stereoselectivity, especially for the (Z)-allylic alcohol moiety found in the most fragrant isomers, proved to be a significant hurdle researchgate.net. The construction of the highly substituted cyclopentane (B165970) ring within the bicyclic framework also posed challenges researchgate.net.
Seminal Total Synthesis Approaches (e.g., Corey's Wittig Reaction Strategy)
One of the foundational approaches to the total synthesis of α-santalol involved starting from tricycloekasantalal. This method included bromination to form π-bromotricyclene, followed by Grignard reactions to introduce the side chain . A key step in some early santalol (B192323) syntheses, including work by Corey and co-workers, involved the use of the Wittig reaction to construct the carbon skeleton and introduce unsaturation google.comresearchgate.net. Corey's work in total synthesis, while not exclusively focused on santaloids in all instances, demonstrated the power of the Wittig reaction for forming specific alkene geometries, a crucial aspect for controlling the stereochemistry of the santalol side chain libretexts.orgsynarchive.compitt.edu. For instance, a stereospecific route developed by Corey et al. in 2012 for α-santalol synthesis started from (+)-3-bromocamphor and utilized Wittig olefination to couple the bicyclic framework and the side chain . Another approach to α-santalol involved the reaction of a π-allylic nickel bromide complex with (−)-π-bromotricyclene oup.com. Early syntheses of α-santalene, a precursor to α-santalol, also employed strategies involving π-bromotricyclene and subsequent chain elongation or coupling reactions google.com.
Modern Synthetic Methodologies
Modern synthetic strategies for santaloids aim for improved efficiency, stereocontrol, and sustainability.
Regio- and Stereoselective Synthetic Pathways
Achieving high regio- and stereoselectivity is paramount in santaloid synthesis to obtain the desired isomers with the correct biological and olfactory properties rsc.orgrsc.orgamazon.com. Modern methods focus on developing pathways that control the position of functional group introduction (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) nih.govbeilstein-journals.orgnih.govbeilstein-journals.orgorganic-chemistry.orgrsc.orgyoutube.com. This involves the use of specific catalysts, reagents, and reaction conditions designed to favor the formation of a single stereoisomer or a desired ratio of isomers. For instance, enantioselective synthesis of (−)-β-santalol has been achieved using copper-catalyzed cyclization-fragmentation reactions as a key step researchgate.net.
Biocatalytic Transformations for Sustainable Synthesis
Biocatalysis, utilizing enzymes as catalysts, offers a promising and sustainable alternative to traditional chemical synthesis, operating under milder conditions and often exhibiting high selectivity chemistryjournals.netresearchgate.nettudelft.nlnih.govrsc.org.
Utilization of Ene-reductases and Alcohol Dehydrogenases
Ene-reductases (ERs) and alcohol dehydrogenases (ADHs) are two classes of enzymes that have shown potential in the biocatalytic synthesis of sandalwood fragrances and related compounds rsc.orgalmacgroup.comnih.gov. ERs can catalyze the asymmetric reduction of α,β-unsaturated compounds, a transformation relevant to the formation of the santalol side chain rsc.orgnih.gov. ADHs are capable of catalyzing the stereoselective oxidation of alcohols and the reduction of carbonyl compounds, which could be applied to introduce the alcohol functionality in santaloids with control over stereochemistry nih.govfrontiersin.orgtudelft.nlmdpi.com. The use of these enzymes, sometimes in combination, allows for more environmentally friendly and selective synthetic routes compared to traditional chemical methods rsc.orgchemistryjournals.netalmacgroup.com. Metabolic engineering strategies in microorganisms like yeast and bacteria are also being explored to enhance the production of santalenes and santalols through fermentation, utilizing enzymes involved in their biosynthesis mdpi.comnih.govnih.govwikipedia.org.
Stereoselective Production of Odorant Isomers
The characteristic soft, sweet-woody, and balsamic odor of sandalwood oil is primarily attributed to the sesquiterpene alcohols α-santalol and β-santalol googleapis.com. These compounds are chiral, and their distinct stereoisomers can exhibit significant differences in odor profile and intensity rsc.org. Consequently, the stereoselective synthesis of these odorant isomers is a critical area of research aimed at producing high-quality sandalwood fragrances, particularly given the sustainability concerns surrounding the harvesting of natural Santalum album googleapis.comrsc.orgwikipedia.org.
Stereoselective synthesis focuses on controlling the formation of specific stereoisomers (enantiomers or diastereomers) during a chemical reaction. For santaloids, this involves directing the synthesis to favor the production of the desired (Z)-α-santalol and (Z)-β-santalol isomers, which are the main contributors to the natural sandalwood scent researchgate.net. While early synthetic approaches often yielded mixtures of isomers, significant efforts have been dedicated to developing routes that achieve higher stereoselectivity researchgate.netscispace.comacs.org.
Research has explored various methodologies for the stereoselective synthesis of santalols. One notable approach involves copper-catalyzed cyclization-fragmentation reactions as a key step in the enantioselective synthesis of (-)-β-santalol researchgate.net. This method highlights the role of the catalyst in determining the stereochemical outcome researchgate.net.
Another area of investigation is the use of biocatalysis, particularly enzymes like enoate reductases (ERs) and alcohol dehydrogenases (ADHs), for the stereoselective reduction of α,β-unsaturated carbonyl precursors to produce sandalwood fragrances rsc.org. These enzymatic methods can offer advantages in terms of chemo- and stereoselectivity compared to traditional chemical reductions rsc.org. For instance, certain ERs from the old yellow enzyme family are known to catalyze the reduction of prochiral (E)-α-methyl enones or enals with (S) stereoselectivity, while affording (R) enantiomers from α-methylene regioisomers rsc.org. The combination of ER and ADH activities in a one-pot process has shown promise in achieving high conversion and stereoselectivity rsc.org.
The challenge in synthesizing these complex molecules with high stereoisomeric purity lies in controlling the formation of multiple chiral centers and double bond geometry rsc.orgresearchgate.net. Achieving high Z-isomer content, particularly for α- and β-santalol, is crucial for replicating the natural sandalwood aroma googleapis.com. Some synthetic methods have aimed to produce santalol in isomers (Z and E) with a favored Z-isomer content, with reported ratios reaching 65:35 or higher googleapis.com.
Detailed research findings in stereoselective synthesis often involve the analysis of reaction conditions, catalyst systems, and substrate structures to understand and optimize the stereochemical outcome. While specific comprehensive data tables detailing yields and stereoisomeric ratios for a wide range of synthetic routes were not extensively available in the provided snippets, the research indicates that achieving high stereoselectivity remains a key goal in santalol synthesis rsc.orgscispace.comacs.orgresearchgate.net.
Interactive Data Table: Selected Santaloid Isomers and Properties (Illustrative)
| Compound Name | CAS Number | PubChem CID | Odor Description (Reported) | Stereochemistry |
| α-Santalol | 115-71-9 | 5281531 | Sweet-woody, balsamic | (Z)-isomer |
| β-Santalol | 77-42-9 | 6857681 | Milky, woody | (Z)-isomer |
| (E)-β-santalol | 37172-32-0 | 6450269 | (E)-isomer | |
| (Z)-β-santalol | 42495-69-2 | 5281532 | Typical sandalwood fragrance researchgate.net | (Z)-isomer |
Note: Odor descriptions can be subjective and may vary depending on the source and purity of the compound.
The development of efficient and highly stereoselective synthetic routes for santaloid odorant isomers is essential for providing sustainable alternatives to natural sandalwood oil and ensuring the availability of these valuable fragrance components googleapis.comrsc.org.
Isolation and Purification Methodologies of Natural Santaloids
Traditional Extraction Techniques from Plant Biomass (e.g., Steam Distillation)
Traditional methods for extracting essential oils, including santaloids from sandalwood, commonly employ steam distillation. Steam distillation is a technique used to purify temperature-sensitive organic compounds that are immiscible with water, volatile in steam, and possess high vapor pressure at the boiling temperature of water. slideshare.netamrita.edu In this process, steam is passed through the plant material, causing the volatile compounds to vaporize. The mixed vapors of water and the organic compound are then condensed, and the immiscible liquids are collected and separated. slideshare.netamrita.edu
The principle behind steam distillation is that the total vapor pressure of a mixture of two immiscible liquids is the sum of the vapor pressures of the individual components. amrita.eduunife.it This results in the mixture boiling at a lower temperature than the boiling points of either pure component, thus preventing the thermal decomposition of sensitive compounds like santaloids. amrita.eduunife.it Steam distillation is a prevalent method for essential oil extraction and has been used for isolating essential oils from various plant parts. slideshare.netscribd.comnih.gov In 2002, approximately 60 tons of sandalwood oil were produced annually by steam distillation of Santalum album heartwood. wikipedia.orgwikipedia.org
While widely used, the duration of the steam distillation process can impact the yield and quality of the extracted oil, and the optimal extraction time can vary depending on the plant species. nih.gov
Advanced Extraction Technologies
In addition to traditional methods, advanced extraction technologies offer alternatives for isolating santaloids, often providing advantages in terms of efficiency, solvent usage, and extraction time.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) utilizes a substance above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas, acting as an effective extraction solvent. akinstrument.comnih.gov Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its low critical points (31 °C and 74 bar), non-toxicity, and low cost. akinstrument.comnih.gov SFE with CO₂ allows for extraction at relatively low temperatures, minimizing thermal degradation of sensitive compounds, and avoids the use of toxic organic solvents. akinstrument.commdpi.com
SFE offers advantages such as high matrix penetration and low viscosity, facilitating efficient extraction from solid matrices like sandalwood. jasco.co.uk The extraction conditions, including temperature and pressure, can be adjusted to manipulate the solvent power of the supercritical fluid, allowing for selective extraction of different compounds. akinstrument.comnih.gov SFE can be used for both analytical sample preparation and larger-scale industrial extraction of natural products, including flavors and fragrances. akinstrument.commdpi.com
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known by names such as Accelerated Solvent Extraction (ASE) and Pressurized Fluid Extraction (PFE), is an advanced technique that employs liquid solvents at elevated temperatures and pressures, below their critical points. raykolgroup.commdpi.com These conditions alter the solvent's physicochemical properties, increasing solubility and diffusion rates of target compounds and allowing for more efficient penetration into the sample matrix compared to conventional liquid extraction methods. raykolgroup.commdpi.com
PLE is commonly applied to solid and semi-solid samples and offers reduced extraction time and solvent consumption. raykolgroup.commdpi.comnih.gov The technique can also incorporate an adsorbent directly in the extraction cell to combine extraction and clean-up steps, enhancing selectivity. mdpi.com Studies have shown PLE to be efficient for extracting bioactive molecules from natural sources, sometimes yielding higher amounts of total phenolics and flavonoids compared to traditional methods like percolation. nih.govmdpi.com
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) utilizes microwave radiation to heat the solvent and plant matrix, enhancing the extraction of compounds. jmaterenvironsci.com This technique can lead to faster extraction times and potentially higher yields compared to conventional heating methods due to the efficient transfer of heat into the material. jmaterenvironsci.commdpi.com
MAE has been employed for extracting essential oils from sandalwood (Santalum album L.). jmaterenvironsci.comupm.edu.my Optimization studies using response surface methodology have been conducted to determine the optimal conditions for MAE of sandalwood oil, considering factors such as microwave power, plant material to solvent ratio, and extraction time. jmaterenvironsci.com Research indicates that increasing extraction time generally increases the yield of sandalwood oil in MAE. jmaterenvironsci.com The kinetics of microwave-assisted hydrodistillation of sandalwood have been explored, suggesting the process follows a second-order extraction model. upm.edu.myresearchgate.net
Table 1: Optimized Conditions and Yield for Microwave-Assisted Extraction of Sandalwood Oil jmaterenvironsci.com
| Parameter | Optimal Value |
| Microwave Power | 558.071 W |
| Plant Material to Solvent Ratio | 0.100274 g mL⁻¹ |
| Extraction Time | 101.688 min |
| Maximum Oil Yield | 0.655534 g/100g DW |
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation and purification of individual santaloids from crude extracts.
Liquid Chromatography (e.g., MPLC, HPLC, Semi-preparative HPLC)
Liquid chromatography techniques, including Medium Pressure Liquid Chromatography (MPLC) and High Performance Liquid Chromatography (HPLC), are widely used for the separation and purification of natural products like santaloids.
MPLC is a preparative column chromatography technique operating at lower pressures than HPLC. uu.sescienceasia.orgmdpi.com It is suitable for separating larger amounts of extract and is often used for fractionation or enriching target compounds before further purification. uu.semdpi.com MPLC can utilize various stationary phases, including silver nitrate-impregnated silica (B1680970) gel, which has been strategically used for the separation of α- and β-santalols. nih.govresearchgate.net This method has achieved purities of >96% for α-santalol. nih.govresearchgate.net
HPLC is a high-resolution technique used for both analytical and preparative purposes. uu.se It operates at higher pressures and uses columns with smaller particles, providing more powerful separation than MPLC. uu.se HPLC, particularly on reverse phase, is often employed for the final purification of natural products to obtain high purity compounds. uu.semdpi.com The combination of MPLC for initial enrichment and HPLC for final purification is a common strategy in isolating bioactive compounds from natural sources. mdpi.com Semi-preparative HPLC refers to HPLC performed on a scale larger than analytical but smaller than preparative HPLC, suitable for isolating moderate amounts of purified compounds.
Table 2: Chromatographic Techniques for Santaloid Separation
| Technique | Pressure Range | Typical Application | Stationary Phase Example |
| Medium Pressure Liquid Chromatography (MPLC) | 5-20 bar scienceasia.org | Fractionation, Enrichment of Compounds | Silver nitrate-impregnated silica gel nih.govresearchgate.net |
| High Performance Liquid Chromatography (HPLC) | > 20 bar scienceasia.org | Analytical and Preparative Purification | Reverse phase |
Counter-Current Chromatography (e.g., HSCCC, HPCPC)
Counter-Current Chromatography (CCC), including techniques such as High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), represents a liquid-liquid partition chromatography method that distinguishes itself by the absence of a solid support matrix. This characteristic eliminates complications commonly associated with solid-support methods, such as irreversible adsorption, sample loss, degradation, and peak tailing thegoodscentscompany.comontosight.aiwikidata.org. The principle of CCC relies on the distribution of analytes between two immiscible liquid phases within a long, narrow tube, where one phase is held stationary while the other mobile phase is pumped through, facilitating separation through thousands of liquid-liquid partitioning steps wikidata.org.
CCC and its variants have emerged as valuable techniques for the separation and purification of natural products, including various secondary metabolites such as terpenoids and saponins (B1172615) thegoodscentscompany.comontosight.ai. The method offers advantages such as high sample capacity and reduced solvent consumption compared to traditional solid-support chromatography ontosight.aiwikidata.org. For instance, analytical to semi-preparative CCC systems can process approximately 500 mg of sample using 100-500 mL of solvent wikidata.org.
The application of silver ions in HSCCC has been explored to enhance the separation of sesquiterpenoids. A study utilizing silver ion high-speed counter-current chromatography ([Ag+]-HSCCC) successfully separated and purified five sesquiterpenoids from germacrene A fermentation broth. The addition of metal ions, such as silver ions, to the biphasic solvent system significantly improved the separation factor for these sesquiterpenoids, demonstrating its potential for separating compounds with unsaturated bonds and isomers wikidata.org. This suggests the applicability of such approaches for the isolation of santaloids, which are also sesquiterpenoids containing unsaturated bonds. The solvent system employed in this silver ion HSCCC study consisted of n-hexane-methanol-silver nitrate (B79036) (3 mol/L) solution (10:9.5:0.5, v/v) wikidata.org.
Silver Nitrate-Impregnated Silica Gel Chromatography for Positional Isomer Separation
Silver nitrate-impregnated silica gel chromatography, also known as argentation chromatography, is a widely used technique for the separation of unsaturated organic compounds, including positional and cis-trans isomers wikipedia.orgthegoodscentscompany.com. This method is particularly effective for separating components of sandalwood oil, such as alpha- and beta-santalenes and (Z)-alpha- and (Z)-beta-santalols wikipedia.orgthegoodscentscompany.comwikidata.orgwikipedia.org.
The separation principle is based on the weak interactions that occur between silver ions, impregnated onto a stationary phase like silica gel, and the π-electrons of the double bonds in the compounds being separated thegoodscentscompany.com. Compounds with different degrees of unsaturation or different double bond positions exhibit varying affinities for the silver ions, leading to differential retention and thus separation thegoodscentscompany.com. Notably, cis-olefinic structures tend to form stronger complexes with silver ions compared to their trans counterparts thegoodscentscompany.com.
In the context of santaloid separation from sandalwood oil, medium pressure liquid chromatography (MPLC) utilizing silver nitrate-impregnated silica gel as the stationary phase has been successfully employed for preparative separation. For the separation of alpha- and beta-santalenes, hexane (B92381) was used as the mobile phase. Dichloromethane was utilized as the mobile phase for the separation of (Z)-alpha- and (Z)-beta-santalols wikipedia.orgthegoodscentscompany.comwikidata.orgwikipedia.org.
Research findings indicate that this method can achieve high purity for certain santaloids. Using silver nitrate-impregnated silica gel MPLC, purities exceeding 96% were obtained for alpha-santalene (B1680767) and (Z)-alpha-santalol. However, it was observed that beta-santalene (B1253264) and (Z)-beta-santalol were obtained along with their respective inseparable epi-isomers under these conditions wikipedia.orgthegoodscentscompany.comwikidata.orgwikipedia.org.
The preparation of the silver nitrate-impregnated silica gel typically involves creating a slurry of silica gel in a methanolic solution of silver nitrate, followed by the removal of the methanol (B129727) under reduced pressure and subsequent drying wikipedia.org. This prepared stationary phase is then packed into a column for chromatographic separation wikipedia.orgthegoodscentscompany.comwikidata.orgwikipedia.org.
Advanced Spectroscopic and Computational Characterization of Santaloids
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable tools in the characterization of santaloids, enabling confirmation of their chemical structures and determination of their purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
NMR data is critical for distinguishing between isomers like alpha-santalol (B229018) and beta-santalol (B49924), as well as identifying structural variations in derivatives. nih.govresearchgate.net For instance, characteristic signals for olefinic protons and carbons, as well as those associated with the bicyclic and cyclohexene (B86901) rings present in santaloids, are observed and assigned based on established spectral databases and correlations. researchgate.netgoogle.com
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in santaloids by measuring the absorption of infrared radiation at specific wavelengths. jmchemsci.comjmchemsci.com The resulting spectrum shows characteristic absorption bands corresponding to the vibrations of different chemical bonds. For santaloids, which are alcohols, a broad absorption band in the region of 3300-3500 cm⁻¹ is typically observed, indicative of the stretching vibration of the hydroxyl (O-H) group. jst.go.jpscielo.br Other characteristic bands in the FTIR spectrum can provide information about C-H stretching vibrations in alkyl groups, C=C stretching in the alkene moieties, and C-O stretching in the alcohol functional group. scielo.br FTIR spectroscopy can also be used for the rapid evaluation of the quality of sandalwood oil by comparing the spectral data of a sample to that of authentic standards. researchgate.net
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS), is a primary technique for the identification and quantification of santaloids in complex mixtures such as sandalwood oil. rsc.orguni.luresearchgate.netseejph.com GC separates the volatile components based on their boiling points and interactions with the stationary phase, while MS detects the separated compounds by measuring their mass-to-charge ratio (m/z) and fragmentation patterns. seejph.comnih.gov Electron ionization (EI) MS is commonly used, producing characteristic fragmentation ions that serve as fingerprints for identification. rsc.orgsci-hub.se The molecular ion peak provides the molecular weight of the compound. researchgate.net
GC-MS is essential for assessing the purity of santaloid isolates and determining the relative proportions of alpha-santalol and beta-santalol in sandalwood oil, which are important parameters for quality control and authentication according to international standards. nih.govresearchgate.net Studies have reported the identification and quantification of alpha-santalol and beta-santalol, along with other sesquiterpenes, using GC-MS analysis of sandalwood oil samples. seejph.comnih.govresearchgate.net
| Compound | Major GC-MS Fragments (m/z) |
|---|---|
| Beta-Santalol | 93, 94, 41, 180 |
| Alpha-Santalol | 93, 94, 121 |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling play an increasingly important role in understanding the properties and behavior of santaloids. These methods utilize computer simulations to study molecular structures, energies, and interactions. usda.gov Techniques such as molecular mechanics, quantum mechanics, and molecular dynamics simulations can provide insights that complement experimental spectroscopic data.
Molecular modeling can be used to predict stable conformations of santaloid molecules, calculate their electronic properties, and simulate their interactions with biological targets, such as receptors or enzymes. usda.gov For example, molecular docking studies have been employed to investigate the binding of alpha-santalol and its derivatives to cannabinoid receptors, providing structural insights into their potential pharmacological activities. nih.govusda.gov Molecular dynamics simulations can further assess the stability of these ligand-receptor complexes over time. usda.gov These computational approaches aid in understanding structure-activity relationships and can guide the design of novel santaloid derivatives with enhanced properties. researchgate.netusda.gov
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational quantum mechanical method that allows for the investigation of the electronic structure of molecules. By approximating the many-body electronic system through its electron density, DFT can provide insights into various molecular properties with a balance of accuracy and computational cost ufms.br. The application of DFT to santaloids enables the calculation and analysis of several key parameters that describe their structural and electronic behavior.
DFT calculations can accurately predict molecular geometries, including precise bond lengths and bond angles ufms.brepstem.net. These structural parameters are fundamental to understanding the shape and conformation of santaloid molecules. Comparing theoretical bond lengths with experimental data, when available, helps validate the computational model and basis set used epstem.net.
Mulliken atomic charges, derived from population analysis in DFT, provide information about the distribution of electron density within a molecule ufms.brresearchgate.net. These charges indicate the polarity of different atoms and bonds, which in turn influences a molecule's dipole moment and its propensity for electrostatic interactions ufms.br. The distribution of charges can highlight potential sites for nucleophilic or electrophilic attack, offering insights into the molecule's reactivity ufms.brarxiv.org.
Molecular electrostatic potential (MEP) surfaces are another valuable output from DFT calculations ufms.brresearchgate.netarxiv.org. An MEP map visually represents the charge distribution and the potential energy experienced by a positive point charge at different points around the molecule arxiv.org. Red regions typically indicate areas of negative electrostatic potential (electron-rich, attractive to positive charges), while blue regions indicate areas of positive electrostatic potential (electron-poor, attractive to negative charges) arxiv.org. Analyzing the MEP surface of santaloids can reveal the most likely sites for intermolecular interactions, such as hydrogen bonding or electrostatic attractions.
Vibrational frequency calculations using DFT are essential for interpreting experimental infrared (IR) and Raman spectra ufms.brarxiv.org. By calculating the normal modes of vibration for a molecule, DFT predicts the frequencies at which the molecule absorbs or scatters light ufms.br. Comparing calculated vibrational frequencies with experimental spectra aids in the assignment of specific peaks to particular functional group vibrations and provides a theoretical basis for spectroscopic characterization ufms.br.
DFT calculations, typically performed using software packages like Gaussian with various basis sets (e.g., 6-31G, 6-311++G(d,p)), provide a theoretical foundation for understanding the intrinsic properties of individual santaloid molecules ufms.brepstem.net.
Molecular Docking Studies of Santaloid Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity between two molecules, typically a smaller ligand (such as a santaloid) and a larger receptor (such as a protein or enzyme) openaccessjournals.comnih.gov. This method is invaluable for understanding how santaloids might interact with biological targets or other molecules at an atomic level nih.govnih.gov.
The process of molecular docking involves two main steps: sampling the possible conformations and orientations of the ligand within the receptor's binding site and scoring these poses to estimate the binding affinity nih.gov. Various algorithms are employed for conformational sampling, while scoring functions evaluate the strength of interactions based on factors such as hydrogen bonding, van der Waals forces, electrostatic interactions, and pi-pi interactions openaccessjournals.comnih.govajol.info.
Molecular docking studies can provide insights into the specific amino acid residues in a protein's binding pocket that interact with a santaloid molecule ajol.info. This helps to elucidate the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) that stabilize the ligand-receptor complex ajol.infomdpi.com. The predicted binding affinity, often expressed as a docking score or binding energy, provides a theoretical measure of how strongly the santaloid is expected to bind to the target nih.govmdpi.com. A more negative binding energy generally indicates a stronger predicted interaction.
While specific molecular docking data for santaloids interacting with particular biological targets were not found in the provided search results, the methodology is widely applied to natural products and other small molecules to explore potential interactions with proteins involved in various biological pathways openaccessjournals.comnih.gov. For instance, molecular docking studies have been used to investigate the interactions of cyclosaplin, another compound from sandalwood, with cancer-related proteins, revealing strong binding affinities nih.gov. Applying similar approaches to santaloids can help predict their potential binding partners and understand the molecular basis of any observed biological activities.
Chemical Reactivity and Derivatization of Santaloids
Oxidation Reactions (e.g., to Santalone, corresponding ketones and acids)
Oxidation of santalols can yield a variety of products, including ketones and carboxylic acids. For instance, alpha-santalol (B229018) can be oxidized to form santalone, a ketone derivative . This transformation involves the oxidation of the primary alcohol group to a ketone.
Alicyclic ketones containing an alkyl side-chain, such as those derived from santalols, can undergo oxidation of the side-chain to form poly-oxygenated metabolites inchem.org. These metabolites are typically excreted as glucuronic acid or sulfate (B86663) conjugates inchem.org.
Santalols can also be oxidized to their corresponding carboxylic acids, such as alpha-santalic acid and beta-santalic acid researchgate.net. This involves the oxidation of the primary alcohol to a carboxylic acid.
Oxidation of santalene, a precursor to santalol (B192323), can occur via an intermediate chloro-santalene compound, followed by substitution with acetate (B1210297) and hydrolysis to yield santalols google.comgoogle.com. Auto-oxidation of santalols upon exposure to air can occur via radical-mediated processes, forming santalene epoxides and ketones . UV irradiation can also generate photo-oxidation products like santalone .
Reduction Reactions (e.g., to Dihydro-santalol)
Reduction reactions can convert santalols or their oxidized forms into other alcohol derivatives. For example, reduction of santalone, the ketone form, can regenerate santalol .
Dihydro-alpha-santalol can be obtained by the hydrogenation of alpha-santalol nih.gov. This reaction saturates the double bond in the side chain. Dihydro-alpha-santalol has been reported to possess a sandalwood character in its odor nih.gov.
Reduction of alicyclic ketones, including those related to santalols, typically leads to the corresponding secondary alcohol, which is then primarily excreted as glucuronic acid conjugates inchem.org. If a double bond is present, reduction can yield dihydro derivatives inchem.org.
Substitution Reactions (e.g., Halogenation)
Santalols can participate in substitution reactions, particularly with halogens . Halogenation reactions can lead to the formation of halogenated derivatives of santalol .
In the context of synthesizing santalols from santalenes, an intermediate chloro-santalene compound is formed via chloro-substitution on the terminal isoprene (B109036) fragment of the santalene tail google.comgoogle.com. This allylic halide intermediate then undergoes substitution, typically with a carboxylate like acetate, followed by hydrolysis to yield the santalol google.com.
Synthesis of Specific Chemical Derivatives and Structure-Odor Relationships
The synthesis of various santalol derivatives has been undertaken to explore the relationship between their chemical structure and their olfactory properties. Modifications to the side chain and the bicyclic ring system have shown that the sandalwood odor is highly sensitive to even minor structural changes researchgate.net.
Studies on alpha-santalol derivatives with modified side chains have revealed that the configuration of the double bond in the side chain significantly impacts the odor nih.govresearchgate.net. (Z)-alpha-Santalol, a main constituent of sandalwood oil with a unique woody odor, has a Z-configuration in its side chain nih.govresearchgate.net. Derivatives with a Z-configuration or a saturated carbon side chain generally retain woody odor characteristics, similar to the corresponding saturated compounds nih.govresearchgate.net. In contrast, E-isomers of alpha-santalol and its derivatives tend to lose the woody odor character, exhibiting odorless, fresh, or fatty notes instead nih.govresearchgate.netnih.gov. This suggests that the relative configuration of the side chain plays a crucial role in the odor of alpha-santalol nih.govresearchgate.net.
Data on the odor characteristics of some alpha-santalol derivatives are presented below:
| Compound | Side Chain Modification | Odor Character |
| (Z)-α-Santalol | Original (Z double bond) | Woody |
| (E)-α-Santalol | E double bond | Odorless |
| Dihydro-α-santalol | Saturated side chain | Weak sweet, woody |
| α-Santalol aldehyde (Z) | Aldehyde (Z double bond) | Sweet, woody |
| α-Santalol aldehyde (E) | Aldehyde (E double bond) | Slightly fatty |
| α-Santalol formate (B1220265) (Z) | Formate (Z double bond) | Green, woody |
| α-Santalol formate (E) | Formate (E double bond) | Slightly fresh |
| α-Santalol acetate (Z) | Acetate (Z double bond) | Fatty, woody |
| α-Santalol acetate (E) | Acetate (E double bond) | Odorless |
Structural modifications of beta-santalol (B49924) have also demonstrated the sensitivity of the sandalwood odor impression to small changes researchgate.net. The substitution at the quaternary carbon atom appears to have a significant influence on the scent researchgate.net. Epi-compounds with side chains in the endo-position may possess sandalwood odor in some cases, but modifications to the side chain or the bicyclic ring system often lead to a complete loss of the sandalwood fragrance researchgate.net.
The synthesis of santalol derivatives is often pursued to create compounds with similar or enhanced olfactory profiles for use in the fragrance industry semanticscholar.org.
Molecular Mechanisms of Santaloid Action in Vitro Studies Only
Interaction with Cellular Receptors and Enzymes
In vitro studies have explored the interaction of santalol (B192323) isomers with various cellular components, including receptors and enzymes. Alpha-santalol (B229018) has been shown to inhibit the polymerization of purified tubulin, suggesting a direct interaction with this protein. acs.org Modeling studies indicate that santalols may weakly bind to the colchicine (B1669291) site on tubulin. acs.org This interaction can affect microtubule formation, a process crucial for cell division. acs.org Additionally, alpha-santalol has been investigated for its potential to target the vascular endothelial growth factor receptor 2 (VEGFR2), an important receptor involved in angiogenesis. nih.gov Molecular docking simulations suggest that alpha-santalol can form hydrogen bonds and aromatic interactions within the ATP-binding region of the VEGFR2 kinase unit, potentially inhibiting its activity. nih.gov
Inhibition of Pro-inflammatory Mediators (e.g., Cyclooxygenase Enzymes)
Santalol isomers, including both alpha- and beta-santalol (B49924), have demonstrated the ability to suppress the production of pro-inflammatory mediators in cellular systems. livingtumorlab.comsci-hub.seiiarjournals.orgnih.govjneonatalsurg.com Studies using co-cultured human dermal fibroblasts and neo-epidermal keratinocytes exposed to lipopolysaccharides (LPS) showed that purified alpha-santalol and beta-santalol suppressed the production of several cytokines and chemokines. livingtumorlab.comresearchgate.net Furthermore, purified alpha-santalol and beta-santalol suppressed LPS-induced production of the arachidonic acid metabolites, prostaglandin (B15479496) E2 and thromboxane (B8750289) B2, in skin cell co-cultures. livingtumorlab.comiiarjournals.orgjneonatalsurg.com This suggests a possible mechanism involving the inhibition of cyclooxygenase enzymes, which are key in the production of these mediators. livingtumorlab.comsci-hub.se Beta-santalol was found to be as effective as alpha-santalol in suppressing LPS-induced pro-inflammatory events in one study. iiarjournals.org
Induction of Cellular Apoptosis and Cell Cycle Arrest in Research Models
A prominent finding in in vitro studies is the ability of santalol, particularly alpha-santalol, to induce apoptosis and cause cell cycle arrest in various cancer cell lines. researchgate.netacs.orgsci-hub.seiiarjournals.orgiiarjournals.orgresearchgate.netnih.govresearchgate.netdrewno-wood.plresearchgate.net This effect has been observed in research models of skin cancer (epidermoid carcinoma A431 and melanoma UACC-62 cells), breast cancer (MCF-7 and MDA-MB-231 cells), and prostate cancer (PC-3 and LNCaP cells). acs.orgsci-hub.seiiarjournals.orgiiarjournals.orgnih.govdrewno-wood.plresearchgate.net Alpha-santalol treatment has been shown to cause G2/M phase cell cycle arrest in these cell lines. acs.orgsci-hub.senih.gov The induction of apoptosis by alpha-santalol has been verified by indicators such as DNA fragmentation and nuclear staining in prostate cancer cells. sci-hub.se
Influence on DNA Integrity and Pathways of Apoptosis (e.g., Caspase-dependent and -independent pathways)
In vitro research indicates that santalol can influence DNA integrity and activate apoptotic pathways. Studies using human skin fibroblast cells (CCD-1079Sk) showed that santalol treatment protected cells from DNA damage induced by H2O2. jrespharm.com This was evidenced by a reduction in the length of the DNA tail in the Comet assay. jrespharm.com
Regarding apoptosis pathways, in vitro studies have demonstrated the involvement of both caspase-dependent and -independent mechanisms. iiarjournals.orgnih.gov In A431 skin cancer cells, apoptosis in response to alpha-santalol treatment was found to occur primarily through the intrinsic pathway, involving the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3. iiarjournals.org In human breast cancer cell lines (MCF-7 and MDA-MB-231), alpha-santalol induced apoptotic cell death through both extrinsic and intrinsic pathways, leading to the activation of caspase-8 and caspase-9. iiarjournals.org The executioner caspases involved included caspase-3 and caspase-6 in MDA-MB-231 cells, and caspase-6 and caspase-7 in MCF-7 cells, accompanied by cleavage of PARP in both cell lines. sci-hub.seiiarjournals.org Alpha-santalol-induced apoptotic cell death and caspase-3 activation in prostate cancer cells (PC-3 and LNCaP) were significantly attenuated by inhibitors of caspase-8 and caspase-9, further supporting the involvement of these pathways. iiarjournals.org
Antioxidant Activities in Cellular Systems
Santalol has demonstrated antioxidant activities in cellular systems. acs.orgresearchgate.netresearchgate.netjrespharm.com In vitro investigation in human skin fibroblast cells (CCD-1079Sk) showed that santalol treatment reduced protein carbonyl levels, an indicator of oxidative stress, after exposure to H2O2. jrespharm.com This data suggests a protective effect of santalol against oxidative stress-induced damage in these cells. jrespharm.com Alpha- and beta-santalol have also been shown to significantly reduce reactive oxygen species (ROS) levels in C. elegans models. acs.org
Ecological Context and Sustainable Sourcing of Santaloid Producing Plants
Hemi-Parasitic Lifestyle of Santalum Species and Host Plant Interactions
Santalum species are obligate root hemi-parasites, meaning they are photosynthetically competent but require a host plant to obtain water and nutrients through haustorial connections to the host's roots. uasbangalore.edu.innih.gov This hemi-parasitic nature is a specific biological property of sandalwood. gssrr.org The parasitism occurs through contact with host roots, leading to the formation of a haustorium, a modified structure of the sandalwood root that attaches to the host and absorbs nutrients. gssrr.org
The interaction between sandalwood and its host plants is complex and multifaceted, with a significant knowledge gap still existing in fully understanding the signaling mechanisms involved. researchgate.net Sandalwood seedlings cannot tolerate direct exposure to sunlight and require host plants for nutrient supply for growth. gssrr.org The selection of suitable host plants is crucial for the successful cultivation of Santalum species. icar.org.in Studies have shown that the growth and nutrient uptake of sandalwood are significantly influenced by the host species. gssrr.orgresearchgate.net For instance, sandalwood grown with leguminous hosts like Cajanus cajan has shown greater plant height, stem girth, and chlorophyll (B73375) content compared to non-leguminous hosts. uasbangalore.edu.in This suggests a preference for hosts that can provide sufficient nitrogen and calcium. nih.govgssrr.org
The effectiveness of parasitism can be high, potentially leading to the host plant growing very weakly or even dying if nutrient and water translocation is dominated by the sandalwood roots. gssrr.org The number of host plants per volume of soil parasitized by sandalwood is a key factor in understanding this interaction. gssrr.org Host plant species such as Acacia spp., Casuarina spp., Eucalyptus spp., Dalbergia sissoo, and Melia dubia are known to play pivotal roles in facilitating sandalwood growth, with their specific characteristics influencing suitability. icar.org.inresearchgate.net
Sustainable Cultivation and Management Practices for Santalum Species
Due to historical overexploitation and the threatened status of some Santalum species, particularly Santalum album, sustainable cultivation and management practices are crucial for meeting global demand and conserving wild populations. tisserandinstitute.orgfao.org Sustainable cultivation offers a multifaceted approach combining economic, environmental, and cultural benefits. icar.org.inresearchgate.net
Key aspects of sustainable sandalwood cultivation include careful host plant selection and management, appropriate spacing between sandalwood and host species, and effective water and nutrient management. icar.org.inresearchgate.nettisserandinstitute.org Research indicates that cultivated Santalum album trees can mature and produce viable heartwood for oil production in 15-20 years, significantly faster than the 30-50 years required in the wild. tisserandinstitute.orgfao.org This accelerated maturity in plantations is attributed to factors like timely irrigation, fertilization, soil working, pruning, and the provision of good host plants. fao.org
Companies like Quintis in Australia have invested in research focusing on soil types, host tree management, tree breeding, land preparation, and irrigation to enhance cultivated sandalwood growth and heartwood yield. tisserandinstitute.org They emphasize the importance of optimal host trees that provide essential water and metabolites to the parasitic sandalwood. tisserandinstitute.org Sustainable practices also involve monitoring water usage and irrigation. tisserandinstitute.org
Agroforestry systems, where sandalwood is interplanted with other suitable host tree species, are well-suited for sandalwood cultivation. icar.org.inresearchgate.netdoc-developpement-durable.org This approach not only supports the sandalwood's hemi-parasitic needs but can also provide additional revenue streams from the intercropped species. doc-developpement-durable.org
Despite advances in cultivation, challenges remain, including balancing the water requirements of multiple tree species in a plantation and mitigating constraints such as pests, diseases, and environmental stresses. icar.org.intisserandinstitute.org Continued research into improved management practices and long-term studies are essential for maximizing the potential of sandalwood cultivation as a sustainable endeavor. icar.org.inresearchgate.net
Biotechnological Production as an Alternative to Natural Sourcing
Given the pressures on natural Santalum populations, biotechnological approaches offer a promising alternative for the sustainable production of santaloids like α-santalol and β-santalol. wikipedia.orgwikipedia.org Scientists have explored routes to produce these compounds through fermentation. wikipedia.orgwikipedia.org
Biotechnological production methods, such as microbial fermentation, can potentially meet the demand for natural products like santaloids on a commercial scale. nih.gov Companies have successfully developed and launched versions of santaloids produced via fermentation, demonstrating the viability of this alternative sourcing method. wikipedia.orgwikipedia.org
While the search results highlight the application of biotechnology for producing natural products, including flavors and fragrances, and mention fermentation as a method for producing santaloids, detailed research findings on the specific yields, efficiency, and scalability of these biotechnological processes for santaloids are not extensively detailed in the provided snippets. wikipedia.orgwikipedia.orgnih.govinnovationnewsnetwork.com However, the existence of commercially available biotechnologically produced santalols indicates that these methods are becoming increasingly relevant as sustainable alternatives to traditional harvesting. wikipedia.orgwikipedia.org
Diverse Chemical Structures Bearing the Santal Nomenclature
Santal Monohydrate as an Isoflavone from Wyethia mollis
This compound is recognized as a natural product, specifically an isoflavone, isolated from Wyethia mollis. nih.govresearchgate.netiucr.orgnih.gov Wyethia mollis is a species that has historically been utilized in folk medicine. nih.govresearchgate.netiucr.org The compound exists as a monohydrate with the molecular formula C₁₆H₁₂O₆·H₂O. nih.govresearchgate.netiucr.orgnih.gov
Isolation and Structural Identification
This compound monohydrate was isolated from Wyethia mollis. nih.govresearchgate.netiucr.orgnih.gov Suitable crystals of the compound were obtained through the slow evaporation of a water solution of this compound. researchgate.netiucr.org
The systematic name for this compound is 3-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-chromen-4-one. nih.govresearchgate.netnih.gov The structure of this compound features a benzoquinone core substituted with hydroxyl and methoxy (B1213986) groups, appended with a dihydroxyphenyl group. nih.govresearchgate.netiucr.org In the monohydrate form, the crystal structure is orthorhombic with space group Pca2₁. nih.govwikipedia.org Key crystallographic data are presented in the table below.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂O₆·H₂O |
| Mᵣ | 318.28 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 16.494 (3) |
| b (Å) | 13.082 (3) |
| c (Å) | 6.6008 (12) |
| V (ų) | 1424.3 (5) |
| Z | 4 |
| Temperature (K) | 200 |
| Density (Mg m⁻³) | 1.484 |
Structural analysis revealed a significant dihedral angle of 53.9 (1)° between the planes of the benzoquinone and dihydroxyphenyl fragments in the this compound molecule. nih.govresearchgate.netiucr.orgnih.gov This substantial twist disrupts the conjugation between the two ring systems, likely due to steric interactions. researchgate.netiucr.org
Intermolecular Hydrogen Bonding and π-π Interactions
Within the crystal lattice, O—H⋯O hydrogen bonds play a crucial role in linking the this compound molecules and the water molecules of crystallization. nih.govresearchgate.netiucr.orgnih.gov These interactions form corrugated layers parallel to the ac plane. nih.govresearchgate.netiucr.orgnih.gov The water molecule uniquely interacts with three different this compound molecules, acting as both a hydrogen bond donor and acceptor. researchgate.netiucr.org For instance, a hydrogen on the water molecule (H1SA) acts as a donor to O5 of one this compound molecule, while the water oxygen acts as an acceptor from O4H of a second this compound molecule. researchgate.netiucr.org The second hydrogen on the water (H1SB) is stabilized by an interaction with the electron-rich π system of the dihydroxyphenyl ring of a third this compound molecule. researchgate.netiucr.org Additionally, O4 serves as a hydrogen bond acceptor to O1H of another this compound unit. researchgate.netiucr.org An intramolecular hydrogen bond is also present within the this compound molecule, where the hydroxyl group at O6 acts as the donor and O5 as the acceptor. researchgate.netiucr.org
In addition to hydrogen bonding, π-π interactions are observed between neighboring this compound molecules within the layers. nih.govresearchgate.netiucr.orgnih.gov These interactions are indicated by the short distance of 3.474 (5) Å between the centroids of the benzene (B151609) rings of adjacent molecules. nih.govresearchgate.netiucr.orgnih.gov The molecules stack with the benzoquinone rings parallel to each other. researchgate.netiucr.org
Future Research Directions in Santaloid Chemistry
Advancements in Stereoselective and Sustainable Synthetic Routes
The chemical synthesis of santaloids, particularly achieving high stereoselectivity, presents ongoing challenges due to their intricate bicyclic frameworks and the presence of multiple chiral centers. While stereoselective syntheses of alpha-santalol (B229018) and beta-santalol (B49924) have been reported, including approaches utilizing chiral catalysts and asymmetric Diels-Alder reactions researchgate.netgoogle.com, further advancements are needed to develop more efficient, cost-effective, and environmentally benign routes. Research is expected to focus on the exploration of novel catalytic systems, including organocatalysis and metal-catalyzed reactions, to improve yields and stereocontrol. The application of flow chemistry techniques could offer advantages in terms of reaction control, safety, and scalability for santaloid synthesis.
Emphasis on sustainable synthesis is also a critical future direction. This involves developing methods that minimize waste generation, utilize renewable resources, and reduce energy consumption, aligning with green chemistry principles rsc.org. Biocatalysis, employing enzymes or whole-cell systems, holds significant promise for the stereoselective and sustainable production of santaloids and their precursors cardiff.ac.ukresearchgate.net. Future research will likely involve engineering enzymes for improved activity, selectivity, and stability in non-aqueous or mixed-aqueous systems relevant to terpene synthesis.
Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks
The biosynthesis of santaloids in plants, primarily Santalum species, involves complex enzymatic pathways. While some key enzymes, such as terpene synthases responsible for the formation of the carbon skeleton, have been identified, the full complement of enzymes and the intricate regulatory networks governing santaloid production are not yet completely understood cardiff.ac.uk. Future research aims to elucidate novel enzymes involved in specific hydroxylation, oxidation, or rearrangement steps that lead to the diverse array of santaloid structures.
Techniques such as genomics, transcriptomics, and proteomics will be crucial in identifying candidate genes and proteins involved in the biosynthetic pathway biorxiv.orgmdpi.com. Functional characterization of these novel enzymes through heterologous expression and biochemical analysis will provide insights into their catalytic mechanisms and substrate specificities. Furthermore, understanding the regulatory networks, including the role of transcription factors and signaling pathways influenced by environmental cues or developmental stages, is essential for potential metabolic engineering strategies to enhance santaloid production in cultivated plants or microbial hosts researchgate.netnih.govnih.gov.
Development of Advanced Analytical and Characterization Techniques
Analyzing complex mixtures containing various santaloid isomers and related compounds in plant extracts or synthetic reaction mixtures requires sophisticated analytical techniques. Future research will focus on developing more sensitive, selective, and hyphenated methods for the separation, detection, and characterization of these compounds.
Advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS), offer enhanced separation power and the ability to identify trace components and isomers seejph.com. The application of HRMS with various ionization techniques will be vital for accurate mass measurements and structural elucidation of novel or low-abundance santaloids battelle.orgresearchgate.net. Advanced NMR spectroscopy techniques, including hyphenated NMR methods, will continue to be indispensable for definitive structural and stereochemical assignments researchgate.net. Development of rapid, portable, and potentially in situ analytical methods could also be a focus for quality control and field studies.
Exploration of Undiscovered Santaloid Isomers and Novel Derivatives
While alpha-santalol and beta-santalol are the most well-known santaloids, the natural world likely harbors a wider variety of related isomers and derivatives with potentially unique properties. Future research will involve targeted exploration of diverse Santalum species and other plant sources using advanced analytical techniques to discover and characterize these undiscovered santaloids.
Furthermore, the synthesis of novel santaloid derivatives is an important area for future investigation. By modifying the core santaloid structures, researchers can explore compounds with altered physical, chemical, or biological properties, such as improved stability, different odor profiles, or enhanced bioactivity nih.gov. Structure-activity relationship (SAR) studies will be crucial in understanding how structural modifications impact these properties, guiding the rational design of new santaloid-based compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
